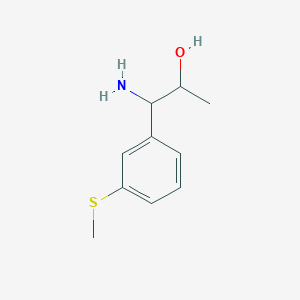

1-Amino-1-(3-methylthiophenyl)propan-2-OL

Description

1-Amino-1-(3-methylthiophenyl)propan-2-OL is an amino alcohol derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a propan-2-ol backbone. This compound is of interest in medicinal chemistry due to its structural similarity to β-blockers and other bioactive molecules.

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

1-amino-1-(3-methylsulfanylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3 |

InChI Key |

OEZDLOLXBIECOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)SC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the reaction of 3-methylthiophenyl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of 3-methylthiophenyl ketone, which undergoes reductive amination with an appropriate amine, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

1-Amino-1-(3-methylthiophenyl)propan-2-OL has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophenyl group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene/Substituted Aromatic Rings

Key analogs include:

Key Observations :

- Thiophene vs. Pyridyl Rings : Replacement of the thiophene ring with pyridyl (as in ) introduces nitrogen into the aromatic system, altering electronic properties and hydrogen-bonding capacity. This may influence receptor binding or solubility.

- Methyl vs.

Stereochemical Considerations

The stereochemistry of amino alcohols significantly impacts their biological activity. For example:

- (R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid () was assigned an (R)-configuration via optical rotation ([α]D = +2.8°), a method also applicable to the target compound.

- (1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL () highlights the importance of enantiomeric purity in commercial pharmaceuticals, suggesting similar quality control requirements for the target compound.

Physicochemical Properties

- Solubility : Propan-2-ol derivatives generally exhibit moderate water solubility due to hydroxyl and amine groups. However, the 3-methylthiophenyl group in the target compound may reduce solubility compared to pyridyl analogs (e.g., ).

- Thermodynamic Data : Excess enthalpy studies of aniline + propan-2-ol systems () provide a framework for predicting the target compound’s behavior in mixed solvents.

Biological Activity

1-Amino-1-(3-methylthiophenyl)propan-2-OL, also known as (1S,2R)-1-amino-1-(3-methylthiophenyl)propan-2-ol, is a chiral compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNOS

Molecular Weight: 197.30 g/mol

Chirality: The compound exhibits chirality, which influences its biological interactions and pharmacological properties.

The presence of an amino group, a hydroxyl group, and a thiophenyl substituent contributes to its unique reactivity and specificity in biological systems.

Biological Activities

Research indicates that (1S,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown promising antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function.

- Antiproliferative Effects: In vitro studies have demonstrated significant antiproliferative effects on cancer cell lines, particularly in breast cancer models such as MCF-7. The compound has been observed to inhibit cell proliferation and induce apoptosis, suggesting potential as an anticancer agent .

- Enzyme Interaction: The compound is being investigated for its ability to modulate enzyme activity. Its chiral nature allows for selective binding to specific enzymes, which may lead to altered metabolic pathways.

The mechanism of action for (1S,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL involves several key interactions:

- Binding Affinity: The compound's stereochemistry plays a crucial role in its binding affinity to biological targets. This selectivity can enhance its efficacy while minimizing off-target effects.

- Modulation of Signaling Pathways: By interacting with specific receptors or enzymes, the compound can modulate various signaling pathways that are critical for cellular function and survival.

Research Findings

Recent studies have provided valuable insights into the biological activity of (1S,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL:

Case Studies

Case Study 1: Antiproliferative Activity in MCF-7 Cells

In a study examining the effects of various compounds on breast cancer cells, (1S,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL was found to significantly reduce cell viability at low concentrations (IC50 values around 10–33 nM). Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of (1S,2R)-1-Amino-1-(3-methylthiophenyl)propan-2-OL against Gram-positive and Gram-negative bacteria. Results showed effective inhibition of bacterial growth, suggesting its utility in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.